molecular formula C6H6F3N B6589635 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile CAS No. 2839156-39-5

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile

Cat. No.: B6589635
CAS No.: 2839156-39-5
M. Wt: 149.1
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Description

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is a chemical compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

The synthesis of 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to optimize yield and selectivity.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can lead to different reactivity and applications.

    1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylate: The ester derivative of the compound, which may have different solubility and stability properties.

    1-methyl-2-(trifluoromethyl)cyclopropane-1-amine: The amine derivative, which can be used in different types of chemical reactions and applications.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a nitrile group on a cyclopropane ring, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

2839156-39-5

Molecular Formula

C6H6F3N

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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